Cas no 2138547-54-1 (3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine)

3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine
- 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine
- EN300-1197237
- 2138547-54-1
-
- インチ: 1S/C12H15BrN2/c1-4-9-6-5-7-15-11(13)10(8(2)3)14-12(9)15/h5-8H,4H2,1-3H3
- InChIKey: GNPGGWSCJNQHAM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C)C)N=C2C(=CC=CN21)CC
計算された属性
- せいみつぶんしりょう: 266.04186g/mol
- どういたいしつりょう: 266.04186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197237-0.1g |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 0.1g |
$1183.0 | 2023-06-08 | ||
Enamine | EN300-1197237-0.25g |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 0.25g |
$1235.0 | 2023-06-08 | ||
Enamine | EN300-1197237-1.0g |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 1g |
$1343.0 | 2023-06-08 | ||
Enamine | EN300-1197237-10000mg |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 10000mg |
$5774.0 | 2023-10-03 | ||
Enamine | EN300-1197237-0.05g |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 0.05g |
$1129.0 | 2023-06-08 | ||
Enamine | EN300-1197237-2500mg |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 2500mg |
$2631.0 | 2023-10-03 | ||
Enamine | EN300-1197237-5000mg |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 5000mg |
$3894.0 | 2023-10-03 | ||
Enamine | EN300-1197237-10.0g |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 10g |
$5774.0 | 2023-06-08 | ||
Enamine | EN300-1197237-100mg |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 100mg |
$1183.0 | 2023-10-03 | ||
Enamine | EN300-1197237-250mg |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
2138547-54-1 | 250mg |
$1235.0 | 2023-10-03 |
3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridineに関する追加情報
3-Bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine (CAS No. 2138547-54-1): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications
The 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine (CAS No. 2138547-54-1) represents an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in both pharmaceutical research and material science. This imidazo[1,2-a]pyridine derivative features a unique molecular architecture characterized by a bromine substitution at the 3-position, an ethyl group at the 8-position, and an isopropyl moiety at the 2-position, creating a versatile scaffold for various applications.
In recent years, the scientific community has shown growing interest in imidazo[1,2-a]pyridine derivatives due to their remarkable biological activities and optoelectronic properties. The specific substitution pattern of 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine makes it particularly valuable for drug discovery programs targeting neurological disorders and inflammatory conditions, as evidenced by numerous patent filings and research publications.
The compound's molecular structure (C12H15BrN2) with a molecular weight of 267.16 g/mol offers excellent potential for medicinal chemistry applications. Researchers have identified the imidazo[1,2-a]pyridine core as a privileged structure in drug design, capable of interacting with multiple biological targets through diverse binding modes. The presence of the bromine atom at position 3 provides an excellent handle for further functionalization through cross-coupling reactions, making 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine a valuable building block in synthetic chemistry.
From a pharmaceutical perspective, compounds containing the imidazo[1,2-a]pyridine scaffold have demonstrated promising results in preclinical studies for various therapeutic areas. The specific substitution pattern of 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine has been associated with improved pharmacokinetic properties, including enhanced metabolic stability and blood-brain barrier penetration, making it particularly interesting for CNS-targeted drug development.
In material science applications, the imidazo[1,2-a]pyridine derivatives have emerged as important components in organic electronic devices. The 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine structure offers potential as a building block for organic semiconductors, light-emitting materials, and photovoltaic components due to its conjugated π-system and electron-rich characteristics. Recent studies have highlighted the compound's utility in designing novel optoelectronic materials with tunable emission properties.
The synthesis of 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine typically involves multi-step procedures starting from readily available pyridine derivatives. Modern synthetic approaches emphasize atom-economical methods and green chemistry principles, reflecting the growing demand for sustainable synthetic methodologies in the chemical industry. Researchers have developed efficient protocols that allow for the large-scale production of this valuable intermediate while minimizing environmental impact.
Analytical characterization of 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine typically involves advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance spectroscopy (NMR), and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are critical parameters for both research and industrial applications. The bromine atom in particular provides a distinct signature in various spectroscopic analyses, facilitating compound identification.
The commercial availability of 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine has increased in recent years to meet growing demand from pharmaceutical and materials science researchers. Several specialty chemical suppliers now offer this compound in various quantities, with purity levels typically exceeding 97%. The pricing and availability reflect the compound's position as a valuable but niche research chemical in the fine chemicals market.
From a regulatory standpoint, 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine is generally considered a research chemical with no significant environmental or health concerns when handled properly. However, researchers should always consult current safety data sheets and follow appropriate laboratory safety protocols when working with this or any chemical substance. Proper personal protective equipment and ventilation are recommended during handling.
Looking to the future, the applications of 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine are expected to expand as researchers continue to explore the potential of imidazo[1,2-a]pyridine derivatives in various fields. The compound's versatility as a synthetic intermediate, combined with its interesting physicochemical properties, positions it as an important tool for innovation in medicinal chemistry and materials science. Ongoing research may uncover novel applications in areas such as chemical biology, catalysis, and advanced functional materials.
For researchers interested in working with 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine, it's important to note that the compound's storage conditions typically recommend protection from light and moisture at controlled temperatures. Proper storage ensures the compound's stability and extends its shelf life for research purposes. Many suppliers provide detailed handling and storage instructions specific to this chemical entity.
The intellectual property landscape surrounding imidazo[1,2-a]pyridine derivatives continues to evolve, with several patents covering specific substitution patterns and applications. While 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine itself may not be patent-protected, researchers should conduct thorough freedom-to-operate analyses when considering its use in commercial applications or drug development programs.
In conclusion, 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine (CAS No. 2138547-54-1) represents a valuable chemical entity with diverse applications in pharmaceutical research and material science. Its unique structural features and synthetic versatility make it an important building block for innovation across multiple scientific disciplines. As research into imidazo[1,2-a]pyridine chemistry advances, this compound is likely to play an increasingly important role in the development of new therapeutic agents and functional materials.
2138547-54-1 (3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine) 関連製品
- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)
- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 771444-09-8(3-chlorocyclobutan-1-amine)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)
- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)
- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)
- 2229224-85-3(methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)
- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)